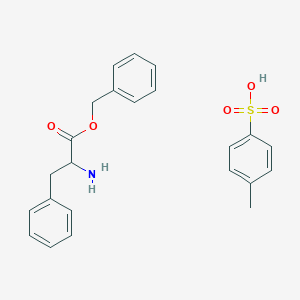

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

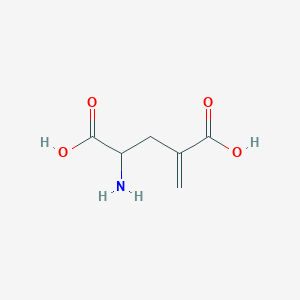

The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves multiple steps. One method involves the use of triethylamine in toluene at 60℃ for 6 hours . Another method involves a multi-step reaction with 2 steps: 1) Et 3 N / toluene / 6 h / 60 °C 2) 6.2 g / ZnBr; hexamethyldisilazane / toluene / 6 h / 80 °C .Molecular Structure Analysis

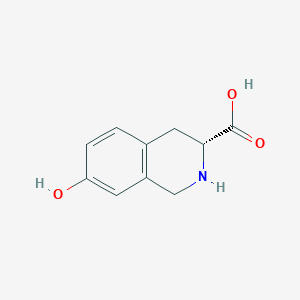

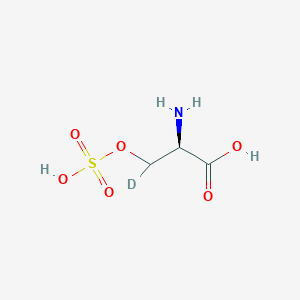

The molecular formula of this compound is C23H25NO5S . It has a molecular weight of 427.51 . The InChI Key is ZLZGBBIPWXUQST-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate and its derivatives has been explored for their potential as antioxidant additives for lubricating oils. Compounds synthesized showed significant antioxidant activity, indicating their usefulness in enhancing the performance and lifespan of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

In another study, the crystal structure of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate was analyzed, revealing details about its molecular geometry and hydrogen bonding, which could inform its use in various chemical applications (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).

Antimicrobial Activity

- Novel quinazolinone derivatives synthesized from this compound were evaluated for their antimicrobial activity, showing potential for use in medicinal chemistry and drug development (Habib, Hassan, & El‐Mekabaty, 2013).

Catalytic Applications

- Sulfonated Schiff base copper(II) complexes derived from this compound have been synthesized and applied as efficient and selective catalysts in alcohol oxidation. This suggests their potential use in organic synthesis and industrial chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).

Photoacid Generators

- The compound has been studied for its potential as a photoacid generator in polymer resists, crucial for lithography processes in the semiconductor industry. The study provides insights into its photochemical decomposition and the potential use in developing new materials for electronic devices (Plater, Harrison, & Killah, 2019).

Antibacterial Agents

- Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, involving the chemical structure of interest, have shown potent antibacterial properties, indicating their significance in developing new antibiotics and addressing antibiotic resistance challenges (Abbasi et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1738-78-9 |

Source

|

| Record name | NSC524126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)